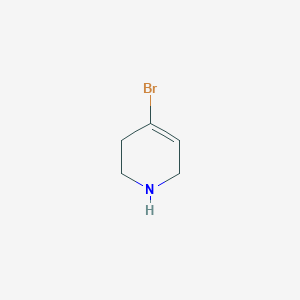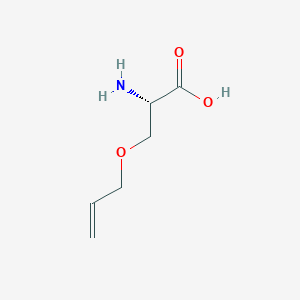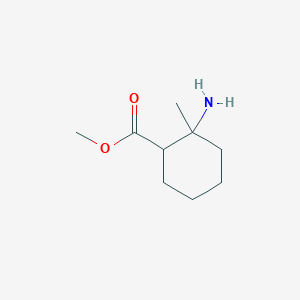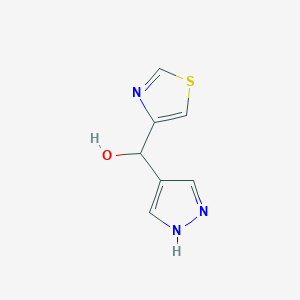
(1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol is a chemical compound with the molecular formula C7H7N3OS and a molecular weight of 181.22 g/mol . This compound is characterized by the presence of both pyrazole and thiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol typically involves the reaction of pyrazole and thiazole derivatives under specific conditions. One common method includes the reduction of ethyl 4-methyl-2-arylthiazole-5-carboxylate using lithium aluminum hydride in diethyl ether to yield (4-methyl-2-arylthiazol-5-yl)methanol .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(1H-Pyrazol-4-yl)methanol: Lacks the thiazole ring, which may result in different biological activities.
(1,3-Thiazol-4-yl)methanol: Lacks the pyrazole ring, which may also lead to different properties.
(1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)ethanol: Similar structure but with an ethyl group instead of a methanol group.
Uniqueness
(1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol is unique due to the presence of both pyrazole and thiazole rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H7N3OS |
|---|---|
Peso molecular |
181.22 g/mol |
Nombre IUPAC |
1H-pyrazol-4-yl(1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C7H7N3OS/c11-7(5-1-9-10-2-5)6-3-12-4-8-6/h1-4,7,11H,(H,9,10) |
Clave InChI |
HYQBVDZZWRXOGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN1)C(C2=CSC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13063211.png)


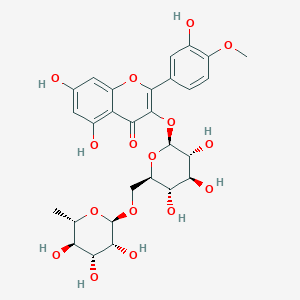
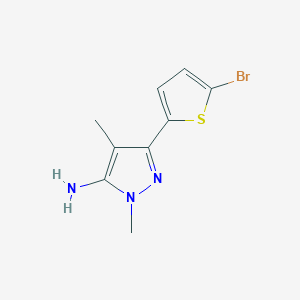


![4-((3-(Trifluoromethyl)phenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13063247.png)
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13063252.png)
![3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;4-methylbenzenesulfonic acid](/img/structure/B13063255.png)
![2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B13063260.png)
